molecular formula C11H10N2O3 B1269977 (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 28081-52-9

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No. B1269977
CAS RN: 28081-52-9
M. Wt: 218.21 g/mol
InChI Key: FJIQQZXHNOTAEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis processes for compounds similar to "(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid" often involve acylation reactions followed by Michael addition, as demonstrated by Chui et al. (2004), who synthesized derivatives through acylation with maleic or citraconic anhydrides, highlighting regioselective formation for 3-methyl substituted derivatives (Chui et al., 2004).

Molecular Structure Analysis

Structural analysis is crucial for understanding the interactions and potential reactions of this compound. The crystal structure of a novel compound synthesized from 2-hydroxypyridine and chloroacetic acid, as reported by Zhao Jing-gui (2005), provides insights into the molecular conformations that could be expected for similar compounds (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Research on derivatives indicates a variety of reactions, such as the sequential reaction of amino acid methyl esters with readily available acetates, leading to cyclization and Michael-type addition, showcasing the reactivity of these compounds under basic conditions (Goggiamani et al., 2023).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are fundamental for practical applications. For instance, studies on similar compounds, such as the one conducted by Gültekin et al. (2020), employ XRD, FT-IR, UV-Vis, and NMR techniques to characterize these aspects, providing a basis for understanding the physical behavior of the compound of interest (Gültekin et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability, are critical for determining the compound's applications. The synthesis and characterization of related compounds, as detailed by Sridhara et al. (2010), offer insights into the antimicrobial activities, suggesting potential chemical interactions and stability considerations for "(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid" (Sridhara et al., 2010).

Scientific Research Applications

  • Molecular Formula : C11H10N2O3

This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.

  • Proteomics Research

    • This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques .
    • Unfortunately, the detailed methods of application, experimental procedures, technical details, and results are not readily available in the sources I found .
  • Synthesis of Phthalazinone Scaffolds

    • This compound is used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase . This suggests its use in medicinal chemistry and drug discovery, particularly in the development of cancer therapeutics .
    • Again, the detailed methods of application, experimental procedures, technical details, and results are not readily available in the sources I found .

Safety And Hazards

The hazard statements for this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIQQZXHNOTAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351670
Record name (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

CAS RN

28081-52-9
Record name (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Johnson - 2011 - scholarworks.brandeis.edu
Genomic analysis of C. parvum has revealed a guanine nucleotide biosynthetic pathway which implies that inosine-5’-monophosphate dehydrogenase (IMPDH) could serve a key role …
Number of citations: 2 scholarworks.brandeis.edu

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